Diethyl 1-(4-chlorobenzyl)-4-(2,4-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2,4-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as ethyl, chlorophenyl, and dimethoxyphenyl groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2,4-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde (such as 4-chlorobenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is often carried out in ethanol as a solvent and requires heating for several hours to yield the desired dihydropyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2,4-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2,4-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of cardiovascular diseases and other medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2,4-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The dihydropyridine ring is known to interact with calcium channels, modulating their activity and affecting cellular processes. This interaction can lead to various pharmacological effects, such as vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
Amlodipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Nifedipine: Another dihydropyridine derivative with similar pharmacological properties.
Felodipine: A dihydropyridine calcium channel blocker with a longer duration of action.
Uniqueness
3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2,4-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. The presence of the 4-chlorophenyl and 2,4-dimethoxyphenyl groups can influence its binding affinity and selectivity for molecular targets, potentially leading to unique therapeutic effects.
Properties
Molecular Formula |
C26H28ClNO6 |
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Molecular Weight |
486.0 g/mol |
IUPAC Name |
diethyl 1-[(4-chlorophenyl)methyl]-4-(2,4-dimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H28ClNO6/c1-5-33-25(29)21-15-28(14-17-7-9-18(27)10-8-17)16-22(26(30)34-6-2)24(21)20-12-11-19(31-3)13-23(20)32-4/h7-13,15-16,24H,5-6,14H2,1-4H3 |
InChI Key |
JTZMNSNXJVZWDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=C(C=C(C=C2)OC)OC)C(=O)OCC)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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